1,5-Dimethyltetrazole
Description
Historical Context and Evolution of Tetrazole Research
The field of tetrazole chemistry dates back to 1885 when Swedish chemist J.A. Bladin first prepared a tetrazole derivative. hilarispublisher.comrug.nlrdd.edu.iq This discovery was made during an investigation into the reactions of dicyanophenylhydrazine. hilarispublisher.com A year later, Bladin proposed the name "tetrazole" for this novel ring structure. hilarispublisher.com The parent compound, tetrazole itself, was first synthesized in 1892. hilarispublisher.com Despite their early discovery, tetrazoles remained a relatively niche area of study for several decades. It was the work of chemists like R. Henry, R. Huisgen, and R. Butler that significantly advanced the understanding of tetrazole chemistry. rdd.edu.iqresearchgate.net A pivotal development in tetrazole synthesis was the [3+2] cycloaddition reaction between nitriles and azides, which remains a versatile method for their preparation. researchgate.netresearchgate.net Over the years, research has expanded to include various synthetic methodologies, such as multicomponent reactions, to create a diverse range of tetrazole derivatives. acs.orgbeilstein-journals.org The evolution of tetrazole research has been driven by the recognition of their unique properties and wide-ranging potential applications, particularly in medicinal chemistry and materials science. sioc-journal.cnbohrium.comnih.gov
Significance of Tetrazole Heterocycles in Contemporary Chemical Science
Tetrazole heterocycles have emerged as a significant class of compounds in modern chemical science due to their unique structural and chemical properties. sioc-journal.cn Although not found in nature, these synthetic compounds have garnered considerable attention for their broad spectrum of applications. rug.nlbohrium.comlifechemicals.com A key feature of the tetrazole ring is its high nitrogen content, which contributes to its high energy of formation and makes it a subject of interest in the field of energetic materials. acs.orgmdpi.com
In medicinal chemistry, tetrazoles are widely recognized as bioisosteres of carboxylic acids. acs.orgbohrium.comlifechemicals.com This means they can mimic the function of carboxylic acid groups in biological systems, often leading to improved pharmacological properties such as enhanced metabolic stability and lipophilicity. acs.orgbeilstein-journals.orgbohrium.com The tetrazole moiety is a component of several marketed drugs, including the antihypertensive losartan (B1675146) and the antibacterial cefotiam. lifechemicals.com Their applications in medicine are extensive, with derivatives showing potential as anticancer, antiviral, antifungal, and anti-inflammatory agents. bohrium.comnih.govbohrium.com
Beyond pharmaceuticals, tetrazoles are utilized in materials science. Their ability to coordinate with metal ions has led to the development of metal-organic frameworks (MOFs) for applications like gas storage. lifechemicals.com Synthetic polymers containing tetrazole units have also been investigated for their potential in carbon dioxide capture. lifechemicals.com Furthermore, the high nitrogen content and energetic nature of some tetrazole derivatives make them candidates for use as gas-generating agents and components in propellants. acs.orgbohrium.com
Overview of 1,5-Dimethyltetrazole: Structural Peculiarities and Research Relevance
This compound is a derivative of the parent tetrazole ring, distinguished by the presence of two methyl groups attached to the nitrogen at position 1 and the carbon at position 5. nist.gov This substitution pattern gives it specific structural and chemical characteristics that have made it a compound of interest in certain research areas. Structurally, the tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. hilarispublisher.comtaylorandfrancis.com The presence of the methyl groups in this compound influences its physical and chemical properties, such as its melting point, boiling point, and solubility.
The primary research relevance of this compound lies in its application as a ligand in the synthesis of energetic coordination compounds (ECCs). researchgate.netresearchgate.net ECCs are a class of materials that have gained attention for their adjustable physicochemical properties, which can be tailored by combining different metal cations, anions, and ligands. researchgate.net In this context, this compound serves as a nitrogen-rich and highly endothermic ligand. researchgate.netresearchgate.net Its use in forming complexes with various 3d transition metals like cobalt, copper, and zinc has been explored. researchgate.netresearchgate.net These resulting coordination polymers are investigated for their thermal stability and energetic properties. researchgate.net For instance, a complex of cobalt(II) chloride with this compound has been shown to form a one-dimensional coordination polymer. iucr.org The study of such complexes contributes to the ongoing research for new energetic materials with specific performance characteristics. researchgate.netresearchgate.net
Synthesis of this compound can be achieved through different methods, including the reaction of acetone (B3395972) with azido(trimethyl)silane or the reaction of acetoxime benzenesulfonate (B1194179) with sodium azide (B81097). researchgate.netresearchgate.netresearchgate.net
Table of Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆N₄ nist.govcymitquimica.com |
| Molecular Weight | 98.1065 g/mol nist.govcymitquimica.com |
| Melting Point | 70-71 °C chemsrc.com |
| Boiling Point | 264.8 °C at 760 mmHg chemsrc.com |
| Density | 1.3 g/cm³ chemsrc.com |
| CAS Number | 5144-11-6 nist.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5144-11-6 |
|---|---|
Molecular Formula |
C3H6N4 |
Molecular Weight |
98.11 g/mol |
IUPAC Name |
1,5-dimethyltetrazole |
InChI |
InChI=1S/C3H6N4/c1-3-4-5-6-7(3)2/h1-2H3 |
InChI Key |
HWHNFJYQDMSYAF-UHFFFAOYSA-N |
SMILES |
CC1=NN=NN1C |
Canonical SMILES |
CC1=NN=NN1C |
Other CAS No. |
5144-11-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,5 Dimethyltetrazole
Established Synthetic Pathways to 1,5-Dimethyltetrazole
Two primary routes have been firmly established for the synthesis of this compound, each beginning with simple starting materials but employing distinct chemical transformations.
Azide-Nitrile Cycloaddition Reactions (e.g., Reaction of Acetone (B3395972) with Azidotrimethylsilane)
A direct and atom-economical method for synthesizing this compound involves the reaction of acetone with azidotrimethylsilane (B126382). This reaction is a variant of the well-known [3+2] cycloaddition, where an in-situ generated nitrile equivalent reacts with an azide (B81097). The process can be catalyzed by Lewis acids, such as tin(II) chloride, to proceed effectively. In a typical procedure, heating acetone with an excess of azidotrimethylsilane in the presence of a catalytic amount of a Lewis acid yields this compound directly. This one-step synthesis is valued for its straightforwardness, though yields can be moderate.
Alternative Synthetic Routes (e.g., Reaction of Acetoxime Benzenesulfonate (B1194179) with Sodium Azide)
An alternative, multi-step pathway to this compound offers a different strategic approach that can result in higher yields. This route begins with the conversion of acetone to acetoxime by reacting it with hydroxylamine (B1172632) hydrochloride. The resulting acetoxime is then treated with benzenesulfonyl chloride, typically in the presence of a base like pyridine, to form acetoxime benzenesulfonate. This intermediate, which has a good leaving group (benzenesulfonate), is then reacted with sodium azide. The reaction proceeds via nucleophilic attack of the azide, followed by cyclization and a crucial rearrangement to yield the final this compound product. While more laborious due to the multiple steps and isolation of intermediates, this method has been reported to provide consistently good yields of over 80%.
Table 1: Comparison of Established Synthetic Pathways
| Feature | Azide-Nitrile Cycloaddition | Alternative Route (from Acetoxime) |
|---|---|---|
| Starting Material | Acetone | Acetone |
| Key Reagents | Azidotrimethylsilane, Lewis Acid (e.g., SnCl₂) | Hydroxylamine hydrochloride, Benzenesulfonyl chloride, Sodium Azide |
| Number of Steps | One-step | Multi-step |
| Reported Yield | ~34% | Up to 85% |
| Key Advantage | Simplicity, atom economy | Higher, more consistent yields |
Mechanistic Investigations of this compound Formation
The formation of the tetrazole ring in these syntheses involves complex mechanistic steps that have been the subject of computational and experimental studies. These investigations are crucial for understanding reaction outcomes and optimizing conditions.
Concerted versus Stepwise Cycloaddition Mechanisms
The formation of tetrazoles from azides and nitriles is broadly classified as a [3+2] cycloaddition reaction. However, there is ongoing debate about whether the mechanism is a concerted process, where both new bonds form simultaneously, or a stepwise process. researchgate.net Density Functional Theory (DFT) calculations suggest that for uncatalyzed reactions, a concerted pathway is plausible. thieme-connect.com In contrast, when Lewis acid or transition metal catalysts are employed, the mechanism often shifts to a stepwise pathway. researchgate.netnih.gov This typically involves the initial activation of the nitrile (or its precursor) by the catalyst, followed by a nucleophilic attack of the azide to form an open-chain imidoyl azide intermediate. researchgate.netresearchgate.net This intermediate then undergoes intramolecular cyclization to form the stable tetrazole ring. researchgate.netresearchgate.net The energy barrier for the catalyzed, stepwise process is often significantly lower than for the uncatalyzed concerted reaction.
Regioselectivity and Stereochemical Considerations in Synthesis
Regioselectivity is a critical factor in the synthesis of substituted tetrazoles. In the synthesis of this compound from acetoxime benzenesulfonate, the final structure is determined by a key rearrangement step. The reaction is initiated by the nucleophilic attack of the azide ion on the carbon of the C=N bond. This is followed by the elimination of the benzenesulfonate leaving group and cyclization. Crucially, this process is accompanied by a researchgate.netbohrium.com-rearrangement where one of the methyl groups migrates from the carbon to the nitrogen atom. This rearrangement, analogous to those seen in Schmidt or Beckmann rearrangements, is what dictates the final placement of the second methyl group at the N-1 position of the tetrazole ring, thus leading specifically to the 1,5-disubstituted isomer. In the direct cycloaddition route from acetone, the symmetry of the starting ketone simplifies the regiochemical outcome.
Table 2: Summary of Mechanistic Features
| Synthetic Pathway | Proposed Mechanism Type | Key Regiochemical/Stereochemical Step |
|---|---|---|
| Azide-Nitrile Cycloaddition | Concerted or Stepwise (often catalyst-dependent) | Activation of nitrile by catalyst, followed by nucleophilic attack and cyclization of an imidoyl azide intermediate. |
| Alternative Route (from Acetoxime) | Stepwise with rearrangement | A researchgate.netbohrium.com-methyl group migration during the cyclization step determines the 1,5-substitution pattern. |
Emerging Synthetic Strategies and Catalytic Approaches
Research into the synthesis of 1,5-disubstituted tetrazoles continues to evolve, with a focus on developing more efficient, safer, and environmentally benign methods. A significant area of development is the use of novel catalysts and energy sources to promote the reaction.
Catalytic systems using various metal salts, such as indium(III) chloride (InCl₃) and cobalt(II) complexes, have been shown to be effective for the synthesis of tetrazoles from oximes or nitriles. nih.govorganic-chemistry.org These Lewis acids activate the C=N bond of the oxime or the nitrile group, facilitating the nucleophilic attack by the azide and subsequent cyclization. organic-chemistry.org Nanoparticle catalysts, such as nickel oxide (NiO) nanoparticles, have also been employed to facilitate the regioselective synthesis of disubstituted tetrazoles. nanomedicine-rj.com
Furthermore, organocatalysis presents a metal-free alternative. For instance, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride can efficiently catalyze the cycloaddition of nitriles and azides. This approach offers advantages in terms of lower toxicity and cost.
Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from hours to minutes. organic-chemistry.orgnih.gov The use of microwave irradiation provides rapid and uniform heating, which can accelerate the rate of cycloaddition and improve yields, often under solvent-free conditions, aligning with the principles of green chemistry. organic-chemistry.org
Table 3: Overview of Emerging Synthetic Strategies
| Strategy | Catalyst/Condition | Key Advantages |
|---|---|---|
| Lewis Acid Catalysis | InCl₃, Co(II) complexes | Low catalyst loading, mild conditions, high yields. organic-chemistry.org |
| Nanoparticle Catalysis | Nickel Oxide (NiO) | Reusable catalyst, high yields, short reaction times. nanomedicine-rj.com |
| Organocatalysis | In situ generated from NMP/TMSCl | Metal-free, low toxicity, cost-effective. |
| Microwave-Assisted Synthesis | Microwave Irradiation | Drastically reduced reaction times, improved yields, potential for solvent-free conditions. organic-chemistry.org |
Heterogeneous Catalysis in Tetrazole Synthesis
Heterogeneous catalysis represents a cornerstone of modern synthetic chemistry, offering solutions to many challenges posed by homogeneous systems, such as catalyst separation and reuse. sygnaturediscovery.com In tetrazole synthesis, the shift from traditional acid catalysts like hydrazoic acid, which is highly toxic and explosive, to solid, reusable catalysts has been a major area of research. rsc.orgthieme-connect.com These solid catalysts are easily separated from the reaction mixture by simple filtration, which simplifies the work-up procedure and minimizes waste. sygnaturediscovery.com
A wide array of heterogeneous catalysts has been effectively employed for the synthesis of 5-substituted and 1,5-disubstituted tetrazoles, primarily through the [3+2] cycloaddition of nitriles and azides. thieme-connect.com While specific studies focusing exclusively on the heterogeneous catalytic synthesis of this compound are not extensively detailed in the reviewed literature, the principles and catalytic systems are broadly applicable.
Research findings have demonstrated the efficacy of various nanomaterials as heterogeneous catalysts. For instance, nanocrystalline zinc oxide (ZnO) has been utilized as an efficient and recoverable catalyst for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.comscilit.com Similarly, magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe2O4) and silica-coated magnetite (Fe3O4@SiO2), have been developed. rsc.orgthieme-connect.comnih.gov These magnetic catalysts are particularly advantageous as they can be easily recovered from the reaction medium using an external magnet. rsc.org Other notable examples include the use of ZSM-5 zeolites, graphene, boehmite nanoparticles, and various metal-organic frameworks (MOFs). bohrium.comresearchgate.net These catalysts often provide high yields, shorter reaction times, and excellent reusability over several cycles without a significant loss of activity. nih.govbohrium.com
Table 1: Selected Heterogeneous Catalysts in the Synthesis of Tetrazole Derivatives
| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Key Advantages | Reference(s) |
|---|---|---|---|---|---|---|
| Nanocrystalline ZnO | Various nitriles, Sodium azide | DMF | 120 | 82-96 | Reusable, Cost-effective | scilit.com |
| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | Aniline, Triethyl orthoformate, Sodium azide | Water | 80 | up to 97 | Magnetically separable, High efficiency in water, Reusable | nih.gov |
| Chitosan-supported magnetic ionic liquid (CSMIL) | Various nitriles, Sodium azide | Solvent-free | 70 | 85-98 | Biopolymer-based, Recyclable, Environmentally friendly | nih.govrsc.org |
| Boehmite-supported Ni complex | Various nitriles, Sodium azide | PEG-400 | 110 | 90-98 | High reactivity, Use of green solvent, Catalyst stability | researchgate.net |
| Graphene | Various nitriles, Sodium azide | DMF | 110 | 85-96 | Non-metal catalyst, High yields, Short reaction times | bohrium.com |
The mechanism of action for these catalysts often involves the activation of the nitrile group, facilitating the nucleophilic attack of the azide anion to form the tetrazole ring. researchgate.net The solid support or the catalyst structure provides a high surface area and active sites for the reaction to proceed efficiently. sygnaturediscovery.com The development of such robust heterogeneous catalytic systems is a significant step forward in producing tetrazoles through safer and more economical routes.
Sustainable and Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.comresearchgate.net In the context of tetrazole synthesis, this involves employing safer solvents, reducing energy consumption, and improving atom economy. alfa-chemistry.com Many of the advancements in heterogeneous catalysis directly contribute to the goals of green chemistry.
A key focus of green synthesis is the replacement of volatile and toxic organic solvents. wordpress.com Water has been explored as a green solvent for tetrazole synthesis. For example, a Ugi-azide four-component reaction for the synthesis of 1,5-disubstituted tetrazoles has been successfully carried out in water using a surfactant to create a micellar reaction environment. mdpi.com This approach avoids the use of hazardous organic solvents and often proceeds at room temperature, reducing energy consumption. mdpi.com Polyethylene glycol (PEG) is another example of a green solvent that has been used effectively in tetrazole synthesis, offering advantages such as non-toxicity, biodegradability, and ease of recovery. researchgate.net In some cases, reactions can be performed under solvent-free conditions, which represents an ideal green chemistry scenario by completely eliminating solvent-related waste. nih.govrsc.org
The use of energy-efficient techniques like microwave irradiation and ultrasound assistance has also been reported to accelerate tetrazole synthesis, often leading to higher yields in significantly shorter reaction times compared to conventional heating. bohrium.com These methods contribute to the sustainability of the process by reducing energy consumption.
Furthermore, the development of multicomponent reactions (MCRs) for synthesizing tetrazole derivatives is a significant green strategy. MCRs, such as the Ugi-azide reaction, combine multiple starting materials in a single step to form a complex product, which enhances atom economy and reduces the number of synthetic steps and purification procedures required. rsc.orgmdpi.com For instance, 1-substituted tetrazoles can be synthesized in a one-pot reaction from anilines, triethyl orthoformate, and sodium azide using an environmentally benign catalyst in water. nih.gov
Table 2: Green Chemistry Approaches in Tetrazole Synthesis
| Synthetic Approach | Key Green Feature(s) | Example Reaction | Conditions | Reference(s) |
|---|---|---|---|---|
| Micellar Catalysis | Use of water as solvent | Ugi-azide reaction for 1,5-disubstituted tetrazoles | TTAB surfactant, Water, Room Temperature | mdpi.com |
| Solvent-free Reaction | Elimination of solvent | Synthesis of 1- and 5-substituted tetrazoles | CSMIL catalyst, 70°C | rsc.org |
| Green Solvent | Use of a benign and recyclable solvent | Synthesis of 5-substituted 1H-tetrazoles | Boehmite-Ni catalyst, PEG-400 | researchgate.net |
| Multicomponent Reaction (MCR) | High atom economy, Step reduction | Synthesis of 1-aryl 1H-tetrazoles | Fe3O4@SiO2 catalyst, Water, 80°C | nih.gov |
| Non-metal Catalysis | Avoidance of potentially toxic heavy metals | Cycloaddition of nitriles and sodium azide | Graphene catalyst, DMF, 110°C | bohrium.com |
These sustainable and green chemistry approaches are at the forefront of modern organic synthesis. While direct application to the industrial-scale synthesis of this compound requires specific investigation, the established methodologies for other tetrazoles provide a robust framework for developing cleaner and more efficient synthetic routes for this compound.
Coordination Chemistry of 1,5 Dimethyltetrazole
1,5-Dimethyltetrazole as a Ligand in Metal Complexes
This compound (1,5-DMT) is a highly endothermic and insensitive ligand that has been utilized in the synthesis of energetic coordination compounds. researchgate.net Its structural isomer, 1-ethyl-5H-tetrazole, has also been noted for its suitability as a ligand. researchgate.net The presence of four nitrogen atoms in the tetrazole ring allows for various coordination modes, making it an excellent building block in the design of metal-organic frameworks and other supramolecular assemblies. ualg.pt
Ligand Design Principles and Coordination Motifs of Tetrazoles
The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. d-nb.info Tetrazoles are particularly versatile due to the multiple nitrogen atoms available for coordination. ualg.pt They can act as neutral or anionic ligands and can be functionalized at different positions on the ring to tailor the coordination behavior. d-nb.info Substituted tetrazoles have been extensively studied, with a focus on creating novel energetic materials. researchgate.net
The coordination motifs of tetrazoles are diverse. While C-substituted tetrazoles are more commonly used, N-substituted tetrazoles also form stable complexes. researchgate.net A significant breakthrough in the study of 1,5-disubstituted tetrazoles was the discovery of their ability to form bridges between metal centers via the N3 and N4 atoms of the tetrazole ring. nih.gov This bridging capability is fundamental to the formation of polymeric coordination compounds.
Complexation with 3d Transition Metals (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II))
This compound has been successfully complexed with a range of 3d transition metals, including manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netresearchgate.net These reactions typically involve reacting this compound with the perchlorate (B79767) salts of the respective metals. researchgate.netresearchgate.net The resulting energetic coordination compounds (ECCs) have been a subject of interest due to the potential to fine-tune their physicochemical properties by varying the metal cation, anion, and ligand. researchgate.net
Studies have shown that complexes of this compound with Mn(II), Cu(II), and Zn(II) can be sensitive to impact and friction. nih.govmdpi.com The investigation of these complexes often involves characterization through methods such as elemental analysis, infrared spectroscopy, and differential thermal analysis. researchgate.net
Below is a table summarizing some of the 3d transition metal complexes formed with this compound and related ligands.
| Metal Ion | Ligand | Anion | Resulting Complex Type | Reference(s) |
| Mn(II) | This compound | Perchlorate | Energetic Coordination Compound | researchgate.net |
| Fe(II) | This compound | Perchlorate | Energetic Coordination Compound | researchgate.net |
| Co(II) | This compound | Perchlorate | Energetic Coordination Compound | researchgate.net |
| Co(II) | This compound | Chloride | Polymeric Coordination Compound | nih.gov |
| Ni(II) | This compound | Perchlorate | Energetic Coordination Compound | researchgate.net |
| Cu(II) | This compound | Perchlorate | Energetic Coordination Compound | researchgate.net |
| Cu(II) | This compound | Chloride | Polymeric Coordination Compound | nih.govresearchgate.net |
| Cu(II) | This compound | 2,4,6-Trinitrophenolate | Energetic Coordination Compound | researchgate.net |
| Zn(II) | This compound | Perchlorate | Energetic Coordination Compound | researchgate.net |
Influence of Anions on Coordination Compound Formation (e.g., Perchlorates, Polynitrophenolates)
The choice of anion plays a critical role in determining the structure and properties of the final coordination compound. researchgate.net In the context of this compound complexes, perchlorates and polynitrophenolates have been frequently employed. researchgate.netnih.govmdpi.com
Perchlorate salts of 3d metal complexes with this compound have been synthesized to create new energetic coordination compounds. researchgate.netresearchgate.net It has been observed that while nitrate-based complexes may be less sensitive, the corresponding chlorate (B79027) and perchlorate complexes often exhibit sensitivity. researchgate.net
In addition to perchlorates, polynitrophenolate anions, such as 2,4,6-trinitrophenolate, have been used to synthesize copper(II) complexes with this compound. researchgate.net The use of different anions allows for the tuning of the physicochemical properties of the resulting materials. researchgate.net
Structural Analysis of this compound Coordination Compounds
The precise three-dimensional arrangement of atoms in a coordination compound is crucial for understanding its properties and reactivity. X-ray crystallography has been an indispensable tool for elucidating the structures of metal-1,5-dimethyltetrazole complexes.
X-ray Crystallography of Metal-1,5-Dimethyltetrazole Complexes (e.g., CuCl2L)
Similarly, the structure of the cobalt(II) chloride complex with this compound, [CoCl2(C3H6N4)]n, was also investigated using X-ray powder diffraction. nih.gov The structural model was refined using the Rietveld method. nih.govresearchgate.net These studies are fundamental to understanding the coordination environment of the metal ions and the bridging nature of the ligand.
Coordination Geometries and Polymeric Chain Formation
In the [CuCl2(C3H6N4)]n complex, both copper atoms exhibit an essentially elongated octahedral coordination geometry. nih.govresearchgate.net The equatorial positions are occupied by two chlorine atoms and two nitrogen atoms (N3 and N4) from the tetrazole ring, while the axial positions are occupied by chlorine atoms. nih.govresearchgate.net
A key feature of these complexes is the formation of polymeric chains. nih.govnih.govresearchgate.net In the copper complex, each chlorine atom forms an asymmetric bridge between neighboring copper atoms. nih.govresearchgate.net Furthermore, the copper atoms are also bridged by the N3-N4 bond of the this compound ring. nih.govresearchgate.net This dual bridging leads to the formation of polymeric chains that run along the crystallographic a-axis. nih.govresearchgate.net Weak C-H...Cl hydrogen bonds provide further crosslinking between these chains. nih.gov
Computational and Theoretical Studies on 1,5 Dimethyltetrazole
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic distribution, geometry, and energy of molecules. nih.gov For 1,5-dimethyltetrazole, these calculations help to build a foundational understanding of its chemical behavior.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. mdpi.com DFT methods are used to determine various molecular properties, including optimized geometries, vibrational frequencies, and energies. In the context of substituted tetrazoles, DFT calculations, often using functionals like B3LYP, are employed to predict molecular structures and electronic properties. mdpi.com These calculations are crucial for understanding the stability and reactivity of the tetrazole ring system. For instance, DFT has been used to study the heats of formation for various tetrazole derivatives, which is critical for assessing their energetic properties. nih.gov
While a detailed DFT analysis specifically for this compound is not extensively documented in publicly available literature, the principles from studies on other tetrazole derivatives can be applied. For a typical tetrazole ring, DFT calculations would elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Furthermore, DFT is used to calculate electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are vital for predicting the molecule's reactivity.
Table 1: Representative Calculated Molecular Properties for a Substituted Tetrazole (Example Data) (Note: This table is illustrative and based on typical values for related tetrazole derivatives, not specifically this compound.)
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy (Hartree) | -358.xxxxxx | B3LYP/6-311+G(d,p) |
| HOMO Energy (eV) | -8.xx | B3LYP/6-311+G(d,p) |
| LUMO Energy (eV) | -0.xx | B3LYP/6-311+G(d,p) |
| Dipole Moment (Debye) | 4.xx | B3LYP/6-311+G(d,p) |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential, suggesting sites for electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack.
For a molecule like this compound, an MEP analysis would likely show regions of negative potential around the nitrogen atoms of the tetrazole ring, particularly N3 and N4, due to the presence of lone pairs of electrons. researchgate.net The methyl groups would be expected to have a more neutral or slightly positive potential. This information is crucial for predicting how this compound will interact with other molecules, for instance, in coordination chemistry or in reactions involving charged species. researchgate.net
A key aspect of tetrazole chemistry is the existence of different isomers. For dimethyltetrazole, the primary isomers of interest are this compound and 2,5-dimethyltetrazole. Computational methods are instrumental in determining the relative stabilities of these isomers. By calculating the total electronic energies of the optimized structures of each isomer, their relative thermodynamic stabilities can be predicted.
Studies on related substituted tetrazoles have shown that the relative stability of N-substituted isomers can be influenced by steric and electronic effects of the substituents. For many 5-substituted tetrazoles, the 2H-tautomer is found to be more stable in the gas phase, while the 1H-tautomer can be more stable in solution. researchgate.net In the case of dimethyltetrazoles, computational studies would compare the ground state energies of the 1,5- and 2,5-isomers to determine which is the more stable form. These calculations typically show that the 2,5-isomer is thermodynamically more stable than the 1,5-isomer, which is a common trend in 5-substituted N-methyltetrazoles.
Table 2: Calculated Relative Energies of Dimethyltetrazole Isomers (Illustrative Data) (Note: This table presents hypothetical data to illustrate the concept of isomeric stability comparison.)
| Isomer | Calculated Total Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|
| This compound | -358.xxxxxx | x.x |
| 2,5-Dimethyltetrazole | -358.yyyyyy | 0.0 (Reference) |
Modeling Reaction Mechanisms Involving this compound
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways.
The formation of the tetrazole ring in this compound can be conceptually understood through the [3+2] cycloaddition of methyl azide (B81097) with an appropriate nitrile precursor. Theoretical studies of such cycloaddition reactions involve locating the transition state (TS) on the potential energy surface. The geometry and energy of the transition state provide crucial information about the reaction barrier and the feasibility of the reaction.
For the reaction between methyl azide and acetonitrile, which would lead to a dimethyltetrazole, computational analysis would identify a concerted, albeit asynchronous, transition state. The activation energy for this cycloaddition can be calculated as the difference in energy between the transition state and the reactants. DFT calculations are well-suited for this type of analysis, allowing for the characterization of the transition state's vibrational frequencies to confirm it is a true first-order saddle point (i.e., having exactly one imaginary frequency). escholarship.orgrowansci.com
The synthesis of this compound can involve the N-alkylation of a pre-existing 5-methyltetrazole (B45412). Theoretical studies on the N-alkylation of tetrazoles are important for understanding the regioselectivity of these reactions. mdpi.com When 5-methyltetrazole is deprotonated, it forms an anion with nucleophilic centers at both the N1 and N2 positions of the ring. The reaction with an alkylating agent, such as methyl iodide, can therefore lead to both 1,5- and 2,5-dimethyltetrazole.
Computational studies can model the reaction pathways for alkylation at both N1 and N2. By calculating the activation energies for both pathways, the kinetic product distribution can be predicted. These calculations often involve modeling the reaction in the presence of a solvent, as solvent effects can significantly influence the regioselectivity. Theoretical investigations have shown that factors such as the nature of the alkylating agent, the counterion, and the solvent all play a role in determining the ratio of the 1,5- to 2,5-isomer. mdpi.com Generally, alkylation at the N2 position is kinetically and thermodynamically favored for many 5-substituted tetrazoles.
Advanced Computational Methodologies Applied to Tetrazoles
Modern computational chemistry offers a powerful toolkit for the investigation of molecular systems. For substituted tetrazoles like this compound, methods such as molecular dynamics simulations and ab initio calculations are instrumental in predicting their behavior and properties at the atomic level.
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. youtube.com This technique allows for the exploration of the conformational landscape of a molecule, identifying stable and transient geometries, and understanding its dynamic behavior. While specific MD studies on this compound are not extensively documented in the literature, the methodology has been applied to study the binding capabilities of various tetrazole derivatives with proteins. nih.gov
In a typical MD simulation of a small molecule like this compound, a force field would be employed to describe the potential energy of the system as a function of its atomic coordinates. The simulation would then solve Newton's equations of motion, propagating the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a detailed view of the molecule's vibrations, rotations, and conformational changes.
Table 1: Representative Parameters in a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter | Example Value/Condition | Purpose |
| Force Field | General Amber Force Field (GAFF) | To define the potential energy function of the system. |
| System Size | One this compound molecule in a solvent box | To simulate the molecule in a condensed phase environment. |
| Solvent | Water (e.g., TIP3P model) | To mimic physiological or solution-phase conditions. |
| Temperature | 298 K (25 °C) | To simulate behavior at room temperature. |
| Pressure | 1 atm | To maintain constant pressure conditions. |
| Simulation Time | 100 nanoseconds | To allow for sufficient sampling of conformational space. |
| Time Step | 2 femtoseconds | The interval between successive calculations of atomic positions. |
This table presents hypothetical parameters for an MD simulation, as specific studies on this compound were not identified in the search results.
Ab initio calculations, which are based on the principles of quantum mechanics, provide a highly accurate means of predicting molecular structures and properties without the need for empirical parameters. Density Functional Theory (DFT) is a prominent ab initio method widely used for studying tetrazole derivatives. researchgate.net
While a dedicated study on the structural prediction of this compound was not found, research on the closely related isomers, 1-methyltetrazole (B91406) and 2-methyltetrazole, offers valuable insights. researchgate.net In such studies, ab initio calculations are used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
For this compound, ab initio calculations would predict a planar tetrazole ring, a key characteristic of aromatic heterocyclic systems. The calculations would also provide precise information on the positions of the two methyl groups relative to this ring. Furthermore, these methods can be used to calculate various electronic properties, such as the molecular orbital energies, electrostatic potential, and vibrational frequencies, which can be compared with experimental spectroscopic data.
Computational studies on C-substituted tetrazoles have utilized DFT with various basis sets (e.g., 6-31G, 6-31+G*, cc-pVTZ) to investigate the effects of different substituents on the structural and chemical properties of the tetrazole ring. iosrjournals.org These studies often explore properties like aromaticity and activation barriers for reactions. For example, the activation barrier for unsubstituted tetrazole has been predicted to be around 55.85 kcal mol⁻¹ at the cc-pVTZ level of theory. iosrjournals.org
Table 2: Predicted Ionization Energies for Methyltetrazole Isomers from Ab Initio Calculations
| Compound | Lowest Experimental AIE (eV) | Assigned Orbital |
| 1-Methyltetrazole | 10.315 | 1²A′ (σ-orbital) |
| 2-Methyltetrazole | 10.543 | 1²A″ (π-orbital) |
Data sourced from a study on 1- and 2-methyltetrazoles, providing an example of the type of data generated from ab initio calculations on related compounds. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 1,5 Dimethyltetrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,5-dimethyltetrazole, offering precise insights into its atomic connectivity and electronic structure.
The ¹H and ¹³C NMR spectra of this compound are relatively simple, consistent with its symmetric structure. The ¹H NMR spectrum is characterized by two distinct singlets, corresponding to the methyl groups attached to the N1 and C5 positions of the tetrazole ring. The chemical shifts of these protons are influenced by the electronic environment of the heterocyclic ring.
Similarly, the ¹³C NMR spectrum displays signals for the two methyl carbons and the C5 carbon of the tetrazole ring. The chemical shift of the C5 carbon is particularly diagnostic for distinguishing between 1,5- and 2,5-disubstituted tetrazoles. For this compound, the C5 carbon resonance is observed at approximately δ 152.7 ppm. This is a significant upfield shift compared to its isomer, 2,5-dimethyltetrazole, where the C5 carbon appears at around δ 162.3 ppm. Furthermore, the signals for the alkyl groups at the N1 position are typically more shielded compared to those at the N2 position, appearing at a lower chemical shift.
Table 1: Typical ¹³C NMR Chemical Shift for the C5 Carbon of Dimethyltetrazole Isomers
| Compound | C5 Chemical Shift (δ, ppm) |
| This compound | 152.7 |
| 2,5-Dimethyltetrazole | 162.3 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.
Multinuclear NMR, particularly ¹⁵N NMR, is a powerful tool for directly probing the nitrogen atoms that form the core of the tetrazole ring. acs.orgnih.govfao.org The ¹⁵N chemical shifts are highly sensitive to the electronic environment and can definitively distinguish between different isomers and tautomers of substituted tetrazoles. acs.orgnih.govfao.org
¹⁴N NMR is generally less utilized for high-resolution structural studies of such compounds due to the quadrupolar nature of the ¹⁴N nucleus, which leads to broad signals.
Two-dimensional (2D) NMR techniques provide further structural confirmation by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): In a homonuclear COSY spectrum of this compound, no cross-peaks would be observed. This is because the two methyl groups are not scalar-coupled to each other, resulting in singlets in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with their directly attached carbons. For this compound, this experiment would show two cross-peaks. One peak would connect the ¹H signal of the N1-methyl group to its corresponding ¹³C signal, and the second cross-peak would correlate the C5-methyl protons with their carbon atom. This technique is invaluable for the unambiguous assignment of the methyl group signals in the ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups.
While a specific, fully assigned IR spectrum for this compound is not detailed in the provided search results, the analysis of related tetrazole derivatives allows for the prediction of key vibrational bands. pnrjournal.comnsf.govresearchgate.net Tetrazole-containing compounds typically exhibit characteristic vibrations for the C-H, C-N, and N=N bonds.
Table 2: Expected IR Absorption Regions for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2900-3000 | C-H stretching (from methyl groups) |
| 1400-1600 | N=N and C=N stretching of the tetrazole ring |
| 1000-1300 | C-N stretching and various ring vibrations |
| Below 1000 | Ring bending and deformation modes |
The "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum will contain a complex pattern of bands that is unique to the this compound molecule and can be used for its identification.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uq.edu.au For this compound, the molecular formula is C₃H₆N₄, with a molecular weight of approximately 98.11 g/mol . nist.govnist.gov
High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.
The electron ionization (EI) mass spectrum of this compound is available in the NIST database and shows a distinct pattern of fragment ions. nist.govnist.gov
The fragmentation of 1,5-disubstituted tetrazoles upon electron impact is a subject of interest for distinguishing between isomers. nih.gov The fragmentation of this compound is characterized by the loss of small, stable neutral molecules. One of the primary fragmentation pathways involves the elimination of a molecule of nitrogen (N₂), which is a characteristic fragmentation for many tetrazole derivatives. Another significant fragmentation pathway is the loss of hydrazoic acid (HN₃). The study of these fragmentation patterns provides valuable information for the structural confirmation of the 1,5-disubstitution pattern.
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction (XRD) is a cornerstone technique for the detailed structural analysis of crystalline materials, providing precise information on atomic arrangement, bond lengths, and bond angles. This method has been instrumental in elucidating the three-dimensional structures of this compound and its derivatives, particularly in the context of their coordination compounds. Both single-crystal and powder X-ray diffraction techniques have been employed to characterize these materials.
Crystal Structure Determination and Analysis of Coordination Compounds
Single-crystal X-ray diffraction stands as the definitive method for determining the precise molecular structure of crystalline solids. For derivatives of this compound, this technique has been crucial in understanding how the ligand coordinates with various metal centers.
In recent studies, this compound has been utilized as a highly endothermic and insensitive ligand to create new energetic coordination compounds (ECCs). These compounds were synthesized by reacting this compound with perchlorate (B79767) salts of several 3d transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). The resulting complexes underwent investigation through low-temperature, single-crystal diffraction experiments, which provided detailed structural data on the coordination environment of the metal ions and the geometry of the resulting complexes researchgate.net.
One specific example is the polymeric complex of copper(II) chloride with this compound, [CuCl₂(C₃H₆N₄)]n. In this structure, there are two distinct copper atoms, both residing on inversion centers and featuring an elongated octahedral coordination geometry. The equatorial positions of the octahedra are occupied by two chloride atoms and two nitrogen atoms (N3 and N4) from the tetrazole ring, while the elongated axial positions are filled by chloride atoms researchgate.net. This detailed structural insight is fundamental to understanding the magnetic and energetic properties of such materials.
The analysis of these crystal structures reveals the versatility of this compound as a ligand, capable of forming stable complexes with a variety of metal centers, thereby influencing their physicochemical properties.
| Compound | Metal Ion | Crystal System | Space Group | Key Structural Features |
| [CuCl₂(C₃H₆N₄)]n | Cu(II) | Not specified | Not specified | Polymeric chain; two distinct Cu atoms on inversion centers with elongated octahedral coordination via Cl and N atoms researchgate.net. |
| Various 3d Metal Perchlorate Complexes | Mn, Fe, Co, Ni, Cu, Zn | Not specified | Not specified | Characterized by low-temperature single-crystal X-ray diffraction to determine coordination geometries researchgate.net. |
Rietveld Refinement for Polycrystalline Samples
While single-crystal XRD provides the most precise structural data, obtaining suitable single crystals can be challenging. In such cases, X-ray powder diffraction (XRPD) is an essential alternative. The data from polycrystalline samples, which consist of a multitude of small, randomly oriented crystallites, can be analyzed using the Rietveld refinement method to extract detailed structural information.
The Rietveld method is a powerful analytical technique where a calculated diffraction pattern is fitted to the experimentally observed pattern. This process allows for the refinement of various structural parameters, including lattice parameters, atomic positions, and site occupancy factors.
This method was successfully applied to determine the crystal structure of the polymeric copper(II) chloride-1,5-dimethyltetrazole complex, [CuCl₂(C₃H₆N₄)]n, from laboratory X-ray powder diffraction data. The structural model was refined using the Rietveld method, which incorporated geometric soft restraints to achieve a chemically reasonable and accurate structure researchgate.net. This demonstrates the capability of powder diffraction coupled with Rietveld refinement to solve and analyze complex crystal structures when single crystals are unavailable.
Other Spectroscopic Techniques (e.g., UV-Vis, XANES, EXAFS)
Beyond X-ray diffraction, a suite of other spectroscopic techniques provides complementary information on the electronic structure, local atomic environment, and coordination chemistry of this compound and its derivatives.
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating electronic transitions within molecules and complexes. For tetrazole derivatives, UV-Vis spectra can provide insights into the nature of the ligand and the effects of metal coordination. The electronic spectra of tetrazole ligands typically show absorption bands corresponding to π-π* and n-π* electronic transitions. Upon coordination to a metal ion, these bands may shift, and new bands corresponding to d-d electronic transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) may appear, providing evidence of complex formation.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
A study of a polycrystalline copper(II) chloride-1,5-dimethyltetrazole (CuCl₂L) complex utilized both XANES and EXAFS spectroscopy at the Cu K-edge to probe the local environment of the copper atoms.
X-ray Absorption Near-Edge Structure (XANES) : The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. Analysis of the Cu K-edge XANES spectrum for the CuCl₂L complex helps to confirm the +2 oxidation state of copper and provides details about its coordination environment, complementing the findings from X-ray diffraction.
Extended X-ray Absorption Fine Structure (EXAFS) : The EXAFS region yields quantitative information about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. For the polycrystalline CuCl₂L complex, EXAFS analysis provided precise measurements of the Cu-N and Cu-Cl bond lengths within the first coordination shell of the copper atoms. This information is crucial for understanding the local structure, especially in polycrystalline or amorphous materials where diffraction methods may be less effective.
The combination of these spectroscopic techniques provides a comprehensive picture of the structural and electronic properties of this compound coordination compounds, from the long-range order revealed by XRD to the local atomic and electronic environment detailed by XAS.
| Technique | Information Provided | Application Example |
| UV-Vis | Electronic transitions (π-π, n-π, d-d, LMCT), evidence of complex formation. | Characterization of tetrazole-metal complexes by observing shifts in ligand bands and the appearance of new bands. |
| XANES | Oxidation state and coordination geometry of the absorbing atom. | Investigation of the Cu(II) oxidation state and geometry in the CuCl₂-1,5-dimethyltetrazole complex. researchgate.net |
| EXAFS | Bond distances, coordination numbers, and identity of neighboring atoms. | Determination of Cu-N and Cu-Cl bond lengths in the polycrystalline CuCl₂-1,5-dimethyltetrazole complex. researchgate.net |
Functionalization and Derivatization Strategies for 1,5 Dimethyltetrazole
Strategies for Modifying the Tetrazole Ring System
The functionalization of a tetrazole ring is a complex task that typically results in the formation of two distinct isomers: 1,5- and 2,5-disubstituted tetrazoles. bohrium.com The inherent stability and specific substitution pattern of 1,5-dimethyltetrazole make it a valuable starting point, though further modifications present unique challenges.
The synthesis of substituted tetrazoles can be approached through various methods, with the modification of monotetrazoles being a common strategy. These can be functionalized through substitution at the carbon atom (C-substitution) or at one of the nitrogen atoms (N-substitution), allowing them to act as either neutral or anionic ligands in coordination complexes. d-nb.info
For this compound, the primary N- and C-positions are already occupied by methyl groups. Therefore, further functionalization strategies would target:
Modification of the existing methyl groups: This could involve reactions such as halogenation, oxidation, or nitration of the C-H bonds on the methyl substituents. While the C-H functionalization of methyl groups on heterocyclic rings is a known strategy, specific examples detailing the direct modification of the methyl groups on this compound are not prominent in current literature.
Direct C-H functionalization of the ring: This is not applicable as the tetrazole ring in this compound has no C-H bonds.
Addition of other functional groups: This can be seen in related molecules, where, for instance, an amino group is added to the N1 position of 5-methyltetrazole (B45412) to create 1-amino-5-methyltetrazole, a compound used to synthesize energetic materials with tailored properties. d-nb.info Another example is the oxidation of 5-methyltetrazole to form 1-hydroxy-5-methyltetrazole, which serves as a scaffold for various nitrogen-rich energetic salts. mdpi.com
These examples on related methyltetrazoles highlight that functionalization is often achieved by building the ring with the desired groups already present or by modifying a mono-substituted precursor, rather than by direct substitution on the stable this compound structure.
Regioselectivity is a critical challenge in tetrazole chemistry. The alkylation of 5-substituted tetrazoles typically yields a mixture of 1,5- and 2,5-disubstituted regioisomers, making the isolation of a specific isomer difficult. bohrium.com The development of regioselective synthetic methods is therefore a significant area of research.
The importance of this compound as a ligand stems from its defined and stable isomeric structure. Its synthesis, for example through the reaction of acetone (B3395972) with azido(trimethyl)silane, directly yields the 1,5-disubstituted product, bypassing the separation challenges associated with non-regioselective alkylation. bohrium.comresearchgate.net This makes it a reliable building block for constructing more complex molecules and coordination compounds where precise geometry is essential.
Formation of Energetic Coordination Compounds via Derivatization
This compound serves as a highly effective, endothermic, and insensitive ligand for creating a new class of energetic materials known as energetic coordination compounds (ECCs). bohrium.comresearchgate.net The properties of these compounds can be finely tuned by systematically varying the central metal cation, the energetic anion, and the ligand itself. bohrium.comresearchgate.net
A primary strategy for enhancing the energetic output of ECCs is the incorporation of explosophores—functional groups or ions that confer explosive properties. This is typically achieved by using energetic anions in conjunction with the this compound ligand.
Researchers have successfully synthesized ECCs by reacting this compound with various 3d metal perchlorate (B79767) salts (e.g., Mn, Fe, Co, Ni, Cu, Zn). bohrium.comresearchgate.net The perchlorate ion (ClO₄⁻) acts as an oxygen-rich oxidizer, significantly increasing the energy release upon decomposition. Additionally, copper(II) complexes have been synthesized with 2,4,6-trinitro-phenolate anions, which are themselves energetic moieties. bohrium.comresearchgate.net The combination of the nitrogen-rich tetrazole ligand with these oxygen-rich anions creates a well-balanced energetic material with desirable performance characteristics. bohrium.comresearchgate.net
Studies on ECCs derived from this compound have demonstrated a range of sensitivities and thermal stabilities, highlighting the tunability of the system. The resulting complexes exhibit impact sensitivities from 2 to 10 J, friction sensitivities between 128 and 360 N, and thermal stabilities up to 360 °C. bohrium.comresearchgate.net This allows for the design of materials tailored for specific applications, from primary explosives to more stable energetic materials.
| Compound Formula | Metal Ion | Anion | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
|---|---|---|---|---|---|
| Mn(DMT)₄(H₂O)₂₂ | Mn(II) | Perchlorate | 4 | 128 | 360 |
| Fe(DMT)₄(H₂O)₂₂ | Fe(II) | Perchlorate | 10 | 288 | 325 |
| Co(DMT)₄(H₂O)₂₂ | Co(II) | Perchlorate | 7 | 360 | 330 |
| Ni(DMT)₄(H₂O)₂₂ | Ni(II) | Perchlorate | 7 | 360 | 335 |
| Cu(DMT)₄₂ | Cu(II) | Perchlorate | 2 | 128 | 321 |
| Zn(DMT)₄(H₂O)₂₂ | Zn(II) | Perchlorate | 3 | 144 | 345 |
| [Cu(DMT)₄(TNP)₂] | Cu(II) | 2,4,6-Trinitrophenolate | 3 | 192 | 293 |
Isomeric Comparisons in Functionalization and Coordination
Understanding the role of isomerism is crucial for designing effective energetic materials. The properties of a coordination compound can be significantly altered by subtle changes in the ligand's structure. This compound is a structural isomer of 1-ethyl-5H-tetrazole (1-ETZ), and comparing the two provides insight into how substituent placement affects the final properties of the ECC. bohrium.comresearchgate.net
While both ligands can be used to form ECCs, differences in their electronic structure, steric hindrance, and coordination behavior can lead to variations in the stability, density, and energetic performance of the resulting complexes. For example, studies comparing ECCs based on 1-amino-5-methyltetrazole and its isomer 1-methyl-5-amino-tetrazole found that the position of the amino group significantly impacted the energy and sensitivity of the final compound. d-nb.info A similar principle applies to the comparison between this compound and 1-ethyl-5H-tetrazole, where the replacement of a methyl group at the C5 position with a hydrogen and the extension of the N1-substituent from methyl to ethyl can influence crystal packing and intermolecular interactions, thereby tuning the material's sensitivity and thermal stability. bohrium.comresearchgate.netresearchgate.netnih.gov Such isomeric comparisons are fundamental to the rational design of new ligands for future energetic materials.
Comparative Studies with 1-Ethyl-5H-tetrazole
Recent research has highlighted this compound as a highly endothermic, easily accessible, and relatively insensitive ligand for the creation of energetic coordination compounds (ECCs). bohrium.comresearchgate.net A key aspect of understanding its properties lies in comparative studies with its structural isomer, 1-Ethyl-5H-tetrazole. While both molecules share the same elemental composition, the arrangement of the alkyl groups on the tetrazole ring—two methyl groups at the 1- and 5-positions versus a single ethyl group at the 1-position—leads to distinct physicochemical characteristics. bohrium.comuni-muenchen.de
Studies involving the synthesis of ECCs with various 3d transition metals (such as Mn, Fe, Co, Ni, Cu, and Zn) have provided a platform for direct comparison. bohrium.comresearchgate.net These investigations reveal that both this compound and 1-Ethyl-5H-tetrazole can serve as effective ligands, coordinating with metal centers to form stable complexes. bohrium.comnih.gov The resulting compounds are often investigated for their thermal stability and sensitivity to external stimuli like impact and friction, which are critical parameters for energetic materials.
The primary distinction in their functionalization arises from the substitution pattern. In this compound, both the N1 and C5 positions are occupied by methyl groups, limiting derivatization to reactions involving these methyl groups or the tetrazole ring itself, if conditions are harsh enough. In contrast, 1-Ethyl-5H-tetrazole has a hydrogen atom at the C5 position, offering a reactive site for various functionalization reactions that are not as readily available for its dimethylated isomer. This structural difference is fundamental to the divergent synthetic pathways and derivative compounds that can be accessed from these two isomeric starting materials.
The energetic properties of coordination compounds derived from this compound have been systematically evaluated. For instance, perchlorate salts of its complexes with 3d metals exhibit impact sensitivities in the range of 2 to 10 J and friction sensitivities between 128 and 360 N. bohrium.comresearchgate.net The thermal stabilities of these complexes have been shown to reach up to 360 °C. bohrium.com While detailed side-by-side data for analogous 1-Ethyl-5H-tetrazole complexes under identical conditions are necessary for a definitive comparison, the existing literature suggests that both isomers are capable of producing robust and energetic coordination compounds. bohrium.comnih.gov
A summary of the general properties of energetic coordination compounds derived from this compound is presented below.
| Property | Value Range |
| Metal Centers | Mn, Fe, Co, Ni, Cu, Zn |
| Impact Sensitivity | 2 - 10 J |
| Friction Sensitivity | 128 - 360 N |
| Thermal Stability | Up to 360 °C |
This table presents a summary of the properties of energetic coordination compounds based on this compound as reported in the literature. bohrium.comresearchgate.net
Influence of Isomerism on Coordination Behavior
In this compound, the presence of a methyl group at the C5 position, in addition to the one at the N1 position, introduces greater steric bulk around the tetrazole ring compared to the single ethyl group at the N1 position in 1-Ethyl-5H-tetrazole. This steric hindrance can influence the coordination number of the metal center and the geometry of the resulting complex. For instance, the bulkier nature of the 1,5-dimethylated ligand might favor complexes with lower coordination numbers or lead to distorted geometries to accommodate the methyl groups.
The electronic effects of the substituent groups also play a role. The two methyl groups in this compound, being electron-donating, can increase the electron density on the tetrazole ring, potentially enhancing its coordinating ability. The ethyl group in 1-Ethyl-5H-tetrazole also has an electron-donating effect, though the specific impact on the electronic structure of the coordination site may differ subtly from the dimethylated isomer. These electronic differences can affect the strength of the metal-ligand bond and, consequently, the stability of the coordination compound.
The study of structural isomers is a common strategy for fine-tuning the properties of energetic materials. nih.gov By comparing the coordination compounds derived from these two isomeric tetrazoles, researchers can gain insights into how the placement and nature of alkyl substituents on the tetrazole ring impact the crystal packing, density, and energetic output of the final material. For example, the subtle changes in molecular shape and steric profile between the two isomers can lead to different intermolecular interactions in the solid state, which can significantly affect the sensitivity and detonation properties of the energetic material.
The table below outlines the key structural differences between the two isomers and the potential implications for their coordination behavior.
| Feature | This compound | 1-Ethyl-5H-tetrazole | Potential Influence on Coordination |
| Substitution Pattern | Methyl groups at N1 and C5 | Ethyl group at N1, Hydrogen at C5 | Affects available sites for functionalization and steric hindrance. |
| Steric Hindrance | Higher, due to two methyl groups | Lower, due to a single ethyl group | Can influence coordination number and geometry of the metal complex. |
| Electronic Effects | Two electron-donating methyl groups | One electron-donating ethyl group | May alter the electron density of the tetrazole ring and the strength of the metal-ligand bond. |
This table provides a comparative overview of the structural features of this compound and 1-Ethyl-5H-tetrazole and their potential impact on coordination chemistry.
Applications of 1,5 Dimethyltetrazole in Advanced Materials Research
Role in Energetic Materials Science (Chemical Basis)
1,5-Dimethyltetrazole serves as a critical building block in the field of energetic materials science, primarily functioning as a ligand in the synthesis of Energetic Coordination Compounds (ECCs). researchgate.net ECCs are a class of materials where a central metal ion is coordinated with one or more energetic ligands, allowing for the precise tuning of properties such as energy output, sensitivity, and thermal stability. researchgate.net this compound is particularly valued in this role as a highly endothermic, easily accessible, and relatively insensitive ligand. researchgate.net
The fundamental design principle of ECCs involves the strategic combination of three key components: a metal cation, an energetic anion, and a ligand. researchgate.net This modular approach allows researchers to fine-tune the physicochemical properties of the final material to suit specific applications. researchgate.net
In this framework, this compound acts as a neutral, high-nitrogen ligand. Researchers have successfully synthesized a range of ECCs by reacting this compound with perchlorate (B79767) salts of various 3d transition metals, including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). researchgate.net Additionally, copper(II) complexes using 2,4,6-trinitro-phenolate as the anion have been prepared. researchgate.net The choice of the metal center and the energetic anion (like perchlorate) in combination with the this compound ligand directly influences the energetic performance and sensitivity of the resulting compound. researchgate.net This methodology allows for the creation of a spectrum of energetic materials with tailored characteristics. researchgate.net
The energetic nature of this compound is intrinsically linked to its molecular structure and composition. The molecule, with the chemical formula C₃H₆N₄, features a five-membered tetrazole ring, which is an energy-rich scaffold due to the high concentration of nitrogen-nitrogen and carbon-nitrogen bonds. nist.govnist.gov
A key indicator of its high energy content is its significant positive enthalpy of formation. The standard gas-phase enthalpy of formation (ΔfH°gas) for this compound is +273.2 ± 2.9 kJ/mol, classifying it as a highly endothermic compound. researchgate.net This stored energy is released upon decomposition, making it a valuable component in energetic formulations. The high nitrogen content contributes to the generation of a large volume of gaseous products (primarily N₂) upon detonation, a desirable characteristic for high-performance explosives. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₃H₆N₄ | nist.govnist.gov |
| Molecular Weight | 98.1065 g/mol | nist.govnist.gov |
| Standard Gas-Phase Enthalpy of Formation | +273.2 ± 2.9 kJ/mol | researchgate.net |
A major driver in modern energetic materials research is the development of environmentally benign or "green" primary explosives to replace traditional lead-based compounds like lead azide (B81097). researchgate.netrsc.orgnih.gov Lead compounds pose significant environmental and health risks, prompting a search for safer, lead-free alternatives. researchgate.netnih.gov
Energetic coordination compounds based on tetrazole ligands, including this compound, are promising candidates in this pursuit. researchgate.net The strategy of using transition metals such as copper, iron, and zinc in combination with high-nitrogen ligands offers a pathway to novel primary explosives without the toxicity associated with heavy metals. researchgate.netrsc.org Research into ECCs containing this compound has yielded materials with impact sensitivities ranging from 2 to 10 Joules and friction sensitivities from 128 to 360 Newtons, demonstrating their potential as primary explosives. researchgate.net These findings are part of a broader effort to create a new generation of initiating explosives that are both effective and environmentally responsible. researchgate.netresearchgate.net
Table 2: Sensitivity and Stability Data for ECCs Incorporating this compound
| Parameter | Range of Values | Reference |
|---|---|---|
| Impact Sensitivity (IS) | 2–10 J | researchgate.net |
| Friction Sensitivity (FS) | 128–360 N | researchgate.net |
| Thermal Stability (Decomposition Temp.) | Up to 360 °C | researchgate.net |
The initiation of energetic materials by laser ignition is an area of active research, offering potential advantages in safety and precision over traditional methods. researchgate.netwiley-vch.de Energetic coordination compounds are being investigated for their suitability in laser-ignitable systems. uni-muenchen.deresearchgate.net The design of these materials often involves incorporating a metal center that can efficiently absorb laser energy, coupled with energetic ligands and anions that facilitate rapid decomposition. rsc.org
While specific studies focusing solely on this compound for laser ignition are not extensively detailed, the class of ECCs to which it belongs is central to this research. researchgate.net For instance, related cobalt(III) complexes with nitrotetrazole ligands are already utilized in laser detonators. researchgate.net The ability to tune the properties of ECCs by modifying the ligand—such as using this compound—is a key strategy in developing new materials that can be reliably and safely initiated by low-power lasers. researchgate.net
Potential in Sensing and Photophysical Applications (General Principles)
Beyond energetic materials, the unique electronic structure of nitrogen-rich heterocyclic compounds like tetrazoles suggests their potential for use in sensing and other photophysical applications. rsc.orgrsc.org While this compound itself has not been extensively developed as a sensor, the general principles governing how related molecules function in this capacity are applicable.
The fundamental principle behind many chemical sensors involves the interaction or binding of a target analyte to a receptor molecule, which induces a measurable change in the receptor's physical or electronic properties. nih.gov In the context of photophysical sensors, this change often manifests as a shift in absorbance or fluorescence characteristics. digitellinc.comnih.gov
For a tetrazole-based compound to function as a sensor, the binding of an analyte would need to alter the electronic structure of the tetrazole ring or its substituents. nih.govresearchgate.net This interaction can affect the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov Such a perturbation can lead to observable changes, for example, the quenching (disappearance) or enhancement of fluorescence upon analyte binding. researchgate.net This process, often driven by phenomena like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) between the sensor and the analyte, forms the basis for detecting the presence and concentration of the target substance. nih.gov
Broader Implications in Nitrogen-Rich Compound Research
The investigation of this compound and its derivatives holds significant implications for the broader field of nitrogen-rich compound research. These materials are at the forefront of developing advanced energetic materials due to their high nitrogen content, substantial heats of formation, and the environmentally benign nature of their primary decomposition product, nitrogen gas (N₂). nih.govresearchgate.net The study of relatively simple and stable molecules like this compound provides fundamental insights into the synthesis, structure-property relationships, and performance of more complex nitrogen-rich systems.
A primary area of interest is the development of high-energy-density materials (HEDMs). The tetrazole ring, a key feature of this compound, is an excellent building block for these materials because it contains a high percentage of nitrogen and possesses a significant positive enthalpy of formation. nih.gov Research into compounds like this compound contributes to a better understanding of how to incorporate nitrogen-rich heterocycles into larger, more energetic molecules. nih.govnih.gov This knowledge is crucial for designing next-generation explosives and propellants with enhanced performance and improved safety characteristics. nih.gov
Furthermore, the use of this compound as a ligand in energetic coordination compounds (ECCs) opens up new avenues for creating tunable energetic materials. researchgate.net By varying the central metal ion and the counter-anions, researchers can systematically modify the density, thermal stability, and sensitivity of the resulting materials. researchgate.net This approach allows for the fine-tuning of properties to meet specific application requirements, a key goal in materials science. researchgate.net The study of these coordination compounds also provides valuable data on the coordination chemistry of tetrazoles, which can be applied to the design of other functional materials, such as catalysts and porous frameworks.
The exploration of this compound and its analogues also drives the development of novel synthetic methodologies in nitrogen chemistry. researchgate.net Finding efficient and safe ways to construct and modify the tetrazole ring is a continuous challenge. The synthetic routes developed for this compound can often be adapted for the synthesis of other substituted tetrazoles with different functionalities, thereby expanding the library of available building blocks for new materials. uni-muenchen.demdpi.com
In essence, research on this compound serves as a model system that provides critical data and theoretical understanding applicable to the entire class of nitrogen-rich compounds. The insights gained from studying its properties and applications accelerate the discovery and development of new materials with superior energetic performance and tailored functionalities. nih.govnih.gov
Interactive Data Table: Properties of this compound-Based Energetic Coordination Compounds
The following table summarizes the properties of energetic coordination compounds synthesized using this compound as a ligand with various perchlorate salts of 3d metals.
| Metal Cation | Impact Sensitivity (J) | Friction Sensitivity (N) | Thermal Stability (°C) |
| Mn(II) | 2–10 | 128–360 | Up to 360 |
| Fe(II) | 2–10 | 128–360 | Up to 360 |
| Co(II) | 2–10 | 128–360 | Up to 360 |
| Ni(II) | 2–10 | 128–360 | Up to 360 |
| Cu(II) | 2–10 | 128–360 | Up to 360 |
| Zn(II) | 2–10 | 128–360 | Up to 360 |
Future Research Directions and Unexplored Avenues for 1,5 Dimethyltetrazole
The continued exploration of 1,5-Dimethyltetrazole and its derivatives is poised to benefit significantly from advancements in computational science, sustainable chemistry, materials science, and analytical techniques. The following sections outline key areas where future research efforts could yield substantial breakthroughs, enhancing the understanding and application of this important chemical entity.
Q & A
Q. What are the common synthetic routes for 1,5-dimethyltetrazole (1,5-DMT) derivatives, and what methodological considerations are critical for reproducibility?
1,5-DMT derivatives are typically synthesized via cycloaddition reactions using nitriles and sodium azide under thermal or catalytic conditions. For example, a representative method involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization to yield tetrazole derivatives (65% yield, m.p. 141–143°C) . Alternative routes include using sodium azide with dimethylformamide (DMF) and ammonium chloride at 125°C for 7 hours, followed by acidification and recrystallization . Key considerations include solvent purity, reaction time optimization, and post-synthesis characterization (e.g., NMR, HPLC) to confirm regioselectivity and avoid byproducts.
Q. How can researchers validate the structural integrity of synthesized this compound compounds?
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR can confirm substituent positions and purity.
- X-ray crystallography : Resolves ambiguities in regiochemistry, especially for isomers.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
For example, crystallographic data for 1,5-DMT derivatives (e.g., 5-phenyl-1-(benzoyl)-1,2,3,4-tetrazole) confirm tetrazole ring geometry and substituent orientation .
Q. What computational tools are recommended for preliminary docking studies of 1,5-DMT derivatives as kinase inhibitors?
Autodock Vina and Autodock4 with the Lamarckian Genetic Algorithm are widely used for docking 1,5-DMT derivatives against targets like ABL kinase. Researchers should prepare ligands in MDL format, assign protonation states (e.g., using Chemicalize), and validate docking protocols with RMSD thresholds (<2.00 Å) against crystal structures (e.g., PDB 2HZI, 4TWP) .
Advanced Research Questions
Q. How do halogen interactions influence the binding affinity of 1,5-DMT derivatives to ABL kinase, and how can these be optimized?
Halogen bonds (e.g., Cl, Br) between 1,5-DMT derivatives and ABL kinase residues (e.g., T315I mutant) enhance binding via σ-hole interactions. For example, compounds with halogen-substituted R2 groups (Figure 3 in ) showed nM-range predicted values . Optimization strategies include:
Q. How should researchers address contradictions between computational docking predictions and experimental binding assays for 1,5-DMT derivatives?
Discrepancies may arise from force field limitations or solvation effects. Mitigation strategies include:
- Binding free energy corrections : Use MM/GBSA or MM/PBSA to account for entropic contributions.
- MD simulations : Assess dynamic stability of docked poses over 50–100 ns trajectories.
- Mutagenesis assays : Validate key residues (e.g., T315 in ABL kinase) identified in docking .
For instance, compounds 3a and 11a showed strong computational affinity for 2HZI but required in vitro validation to confirm activity against T315I mutants .
Q. What methodological frameworks are effective for analyzing structure-activity relationships (SAR) in 1,5-DMT-based kinase inhibitors?
- Bayesian classifiers : Evaluate predictive power using metrics like sensitivity (Se), specificity (Sp), and negative predictive value (NPV). For example, a Bayesian model trained on 99 active and 385 decoy ligands achieved PPV >80% for ABL kinase inhibitors .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding.
- Fragment-based design : Integrate imatinib-like fragments (e.g., pyridine rings) into 1,5-DMT scaffolds to enhance selectivity .
Q. How can researchers optimize synthetic yields of 1,5-DMT derivatives for high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
